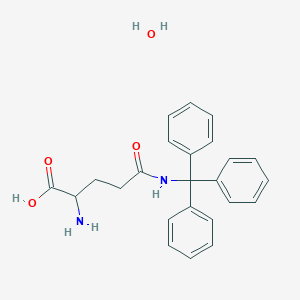
n5-Trityl-d-glutamine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n5-Trityl-d-glutamine hydrate is a specialty compound used primarily in proteomics research. It is a derivative of d-glutamine, modified with a trityl (triphenylmethyl) group. The molecular formula of this compound is C24H26N2O4, and it has a molecular weight of 406.47 . This compound is known for its stability and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n5-Trityl-d-glutamine hydrate involves the protection of the amino group of d-glutamine with a trityl group. The trityl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
n5-Trityl-d-glutamine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be substituted under acidic conditions to yield d-glutamine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The trityl group can be removed through hydrolysis, especially under acidic conditions.
Common Reagents and Conditions
Trityl Chloride:
Acids (e.g., trifluoroacetic acid): Used for the removal of the trityl group.
Bases (e.g., pyridine, triethylamine): Used to facilitate the substitution reactions.
Major Products Formed
d-Glutamine: Formed upon the removal of the trityl group.
Trityl Alcohol: A byproduct of the deprotection reaction.
Scientific Research Applications
n5-Trityl-d-glutamine hydrate is widely used in scientific research, particularly in:
Proteomics: As a protective group for amino acids during peptide synthesis.
Organic Synthesis: Used in the synthesis of complex organic molecules.
Biological Studies: Investigated for its role in various biochemical pathways
Mechanism of Action
The mechanism of action of n5-Trityl-d-glutamine hydrate primarily involves its role as a protective group. The trityl group protects the amino group of d-glutamine from unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, yielding the free amino group .
Comparison with Similar Compounds
Similar Compounds
n5-Trityl-l-glutamine hydrate: Similar in structure but derived from l-glutamine.
n5-Trityl-d-asparagine hydrate: Similar protective group chemistry but with asparagine instead of glutamine.
Uniqueness
n5-Trityl-d-glutamine hydrate is unique due to its specific use in protecting the amino group of d-glutamine. Its stability and ease of removal make it a preferred choice in peptide synthesis and other organic synthesis applications .
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2 |
InChI Key |
UKMVWWMCFNOINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















